2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Overview
Description
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a six-membered ring fused to a three-membered ring, with the nitrogen atom positioned at the bridgehead.
Mechanism of Action
Target of Action
It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.
Mode of Action
Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it is plausible that it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, which plays a crucial role in many physiological processes including muscle contraction, heart rate, memory, and learning.
Result of Action
Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may have similar effects. Tropane alkaloids are known to cause a range of effects depending on the specific compound and dosage, including increased heart rate, dry mouth, urinary retention, and changes in mood and cognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aziridine with an epoxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme mechanisms and interactions due to its ability to mimic certain biological structures.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be exploited to design new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and arrangement.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom at the bridgehead, commonly found in tropane alkaloids.
2-Oxa-6-azabicyclo[2.2.2]octane: A related compound with a similar structure but different functional groups.
Uniqueness
2-Oxa-3-azabicyclo[222]octane hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms
Properties
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSVKVKARYQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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